molecular formula C16H14N2O2S B13372471 N-dibenzo[b,d]furan-3-yl-N'-propionylthiourea

N-dibenzo[b,d]furan-3-yl-N'-propionylthiourea

Cat. No.: B13372471
M. Wt: 298.4 g/mol
InChI Key: MYEQNMLRGKXUJE-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea is a heterocyclic organic compound It features a dibenzofuran core, which is a fused ring system consisting of two benzene rings and a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea typically involves the reaction of dibenzofuran derivatives with propionyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt cellular pathways and lead to various biological effects, such as cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the thiourea and propionyl groups.

    Dibenzo[b,d]thiophene: Similar in structure but with a sulfur atom replacing the oxygen in the furan ring.

    Carbazole: Another heterocyclic compound with a similar fused ring system but containing a nitrogen atom.

Uniqueness

N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea is unique due to the presence of both the dibenzofuran core and the thiourea linkage

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)propanamide

InChI

InChI=1S/C16H14N2O2S/c1-2-15(19)18-16(21)17-10-7-8-12-11-5-3-4-6-13(11)20-14(12)9-10/h3-9H,2H2,1H3,(H2,17,18,19,21)

InChI Key

MYEQNMLRGKXUJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NC1=CC2=C(C=C1)C3=CC=CC=C3O2

Origin of Product

United States

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